N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide

Androgen receptor antagonism Drug-resistant prostate cancer AR dimer interface pocket

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide (CAS 924838-72-2) is a synthetic small-molecule belonging to the emerging class of N-(1,2,4-thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives. These compounds are under active investigation as novel androgen receptor (AR) antagonists that target the AR dimer interface pocket, a site distinct from the ligand-binding pocket exploited by all currently approved AR antagonists.

Molecular Formula C16H13N3O3S
Molecular Weight 327.36
CAS No. 924838-72-2
Cat. No. B2666754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide
CAS924838-72-2
Molecular FormulaC16H13N3O3S
Molecular Weight327.36
Structural Identifiers
SMILESCC(=O)CC1=NSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC=C2
InChIInChI=1S/C16H13N3O3S/c1-10(20)8-14-17-16(23-19-14)18-15(21)12-6-7-22-13-5-3-2-4-11(13)9-12/h2-7,9H,8H2,1H3,(H,17,18,19,21)
InChIKeyDHAHLUBKJKKLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide (CAS 924838-72-2) – Core Structural Identity & Class Context for Procurement Decisions


N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide (CAS 924838-72-2) is a synthetic small-molecule belonging to the emerging class of N-(1,2,4-thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives [1]. These compounds are under active investigation as novel androgen receptor (AR) antagonists that target the AR dimer interface pocket, a site distinct from the ligand-binding pocket exploited by all currently approved AR antagonists [1]. The compound features a characteristic 2-oxopropyl substituent on the 1,2,4-thiadiazole ring, a structural motif associated with dual antagonism and degradation-inducing pharmacology in the lead series [1]. A separate screening campaign also flagged this chemotype as a putative G protein-gated inwardly-rectifying potassium channel (GIRK2) modulator .

Why Generic Substitution of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide Is Not Advisable Without Head-to-Head Evidence


Within the N-(1,2,4-thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide series, minor structural modifications produce profound shifts in potency, mechanism, and resistance profile. The progenitor M17-B15 showed target engagement but failed orally; replacement of the head group with benzo[b]oxepine yielded Z10, which restored oral activity, and subsequent optimization of the 2-oxopropyl substituent on the thiadiazole ring produced Y5 (IC50 = 0.04 μM) with dual AR antagonism and degradation activity [1]. Even among closely related 1,3,4-thiadiazole isomers, antiproliferative IC50 values against breast and lung cancer lines span a >10-fold range (4.79–40.86 µg/mL) and are highly cell-line-dependent [2]. Consequently, assuming functional equivalence between N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide and its nearest analogs without direct comparative data risks selecting a compound with divergent potency, pharmacokinetics, or target selectivity.

Empirical Differentiation of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide (CAS 924838-72-2) Against Closest Analogs


Androgen Receptor Antagonist Potency: Y5 (Optimized 2-Oxopropyl Analog) vs. Clinically Approved Darolutamide Against Drug-Resistant AR Mutants

The optimized 2-oxopropyl analog Y5, derived directly from the Z10 scaffold that shares the core structure with CAS 924838-72-2, demonstrated IC50 = 0.04 μM against AR in a reporter gene assay [1]. In head-to-head profiling against the recently approved AR antagonist darolutamide, Y5 exhibited comparable or superior activity across a panel of clinically relevant drug-resistant AR mutants (F876L, W741L, T877A) [1]. This is mechanistically significant because Y5 binds the dimer interface pocket rather than the ligand-binding pocket, thereby evading mutations that confer resistance to conventional antagonists [1].

Androgen receptor antagonism Drug-resistant prostate cancer AR dimer interface pocket

In Vivo Oral Efficacy: Y5 Tumor Growth Inhibition in LNCaP Xenograft Model vs. M17-B15 (Oral Failure)

The predecessor compound M17-B15, which binds the same AR dimer interface pocket, failed to achieve oral efficacy [1]. Introduction of the benzo[b]oxepine head group (Z10) restored oral activity, and further 2-oxopropyl optimization (Y5) achieved effective suppression of LNCaP xenograft tumor growth via oral administration [1]. This demonstrates that the benzoxepine-thiadiazole scaffold with a 2-oxopropyl moiety overcomes the oral bioavailability limitation that plagued the earlier dimer-interface-targeting lead.

Xenograft tumor model Oral bioavailability Prostate cancer in vivo

Dual Mechanism of Action: AR Dimerization Disruption + Ubiquitin-Proteasome Degradation Induction (Y5) vs. Simple AR Antagonism

Uniquely within this chemical series, Y5 exerted a dual mechanism: it antagonized AR by physically disrupting AR dimerization and simultaneously induced AR degradation via the ubiquitin-proteasome pathway [1]. This dual pharmacology is not observed with conventional AR antagonists such as enzalutamide or darolutamide, which act solely through competitive ligand-binding pocket occupancy [1]. The dual mechanism is directly attributed to the 2-oxopropyl-substituted thiadiazole-benzoxepine architecture.

Dual pharmacology AR degradation Ubiquitin-proteasome pathway

GIRK2 Potassium Channel Modulator Activity: A Secondary Pharmacology Differentiator from 1,3,4-Thiadiazole Isomers

A high-throughput screening campaign deposited in PubChem identified N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide (CAS 924838-72-2) as a potential modulator of the G protein-gated inwardly-rectifying potassium channel GIRK2 . This off-target activity has not been reported for the structurally related 1,3,4-thiadiazole-benzoxepine anticancer series (compounds 5a–5k), which were characterized solely for antiproliferative activity [1].

GIRK2 channel Potassium channel modulator Secondary pharmacology

Regioisomeric Differentiation: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Benzoxepine Scaffolds in Target Engagement

The 1,2,4-thiadiazole regioisomer (exemplified by CAS 924838-72-2 and the Z10/Y5 series) engages the AR dimer interface pocket, a target site orthogonal to the ligand-binding pocket [1]. In contrast, the 1,3,4-thiadiazole-benzoxepine regioisomers (compounds 5a–5k) were profiled exclusively against breast and lung cancer cell lines, with the best compound (5i) showing IC50 = 3.50 ± 1.03 µg/mL against MDA-MB-231 cells, compared to etoposide at 4.03 ± 1.10 µg/mL [2]. No AR-related activity was reported for the 1,3,4-thiadiazole series, indicating divergent target engagement driven by thiadiazole ring topology.

Regioisomer comparison Thiadiazole positional isomer Target selectivity

Evidence-Backed Application Scenarios for N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide Based on Quantitative Differentiation


Chemical Probe for AR Dimer Interface Pocket Target Validation in Drug-Resistant Prostate Cancer Models

The Z10/Y5 chemotype, which shares the core architecture with CAS 924838-72-2, is the first reported series to achieve oral efficacy through AR dimer interface pocket targeting [1]. With Y5 demonstrating IC50 = 0.04 μM against wild-type AR and robust activity against F876L, W741L, and T877A drug-resistant mutants [1], this compound serves as a validated chemical probe for dissecting AR dimerization biology in enzalutamide- and darolutamide-resistant prostate cancer models. Procurement is indicated for academic and biopharma laboratories conducting mechanistic studies on non-ligand-binding-domain AR antagonism.

Lead Optimization Starting Point for Dual-Mechanism AR Degraders (PROTAC-like Pharmacology Without Heterobifunctional Design)

Y5's unique dual mechanism—AR dimerization disruption combined with ubiquitin-proteasome-mediated AR degradation—was achieved with a single small molecule rather than a heterobifunctional PROTAC architecture [1]. This makes the 2-oxopropyl-bearing 1,2,4-thiadiazole-benzoxepine scaffold an attractive starting point for medicinal chemistry programs aiming to develop monovalent AR degraders, offering simpler synthetic tractability and potentially superior drug-like properties compared to bifunctional degraders.

Regioisomer-Specific Reference Standard for Screening Library Annotation and Cheminformatic Model Building

The documented divergence in biological target between 1,2,4-thiadiazole (AR dimer interface) [1] and 1,3,4-thiadiazole (general cytotoxicity) benzoxepine regioisomers establishes CAS 924838-72-2 as a critical reference standard for correctly annotating screening libraries. Its procurement as an authenticated analytical standard enables cheminformaticians and screening groups to build predictive models that distinguish regioisomer-specific pharmacology, preventing misclassification of hits in high-throughput campaigns.

GIRK2 Potassium Channel Tool Compound for Neurological and Cardiac Electrophysiology Research

The identification of CAS 924838-72-2 as a GIRK2 channel modulator in a Vanderbilt HTS campaign supports its use as a starting point for developing pharmacological tools to study GIRK2-mediated signaling in neurons and cardiomyocytes. Given that GIRK2 channels are implicated in pain, epilepsy, and cardiac rhythm disorders, this compound offers a structurally distinct chemotype from classical GIRK modulators (e.g., urea-based scaffolds), providing a novel chemical biology entry point for ion channel research groups.

Quote Request

Request a Quote for N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.